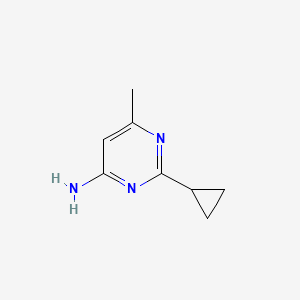

2-Cyclopropyl-6-methylpyrimidin-4-amine

Vue d'ensemble

Description

2-Cyclopropyl-6-methylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals and agrochemicals. This compound, with its unique cyclopropyl and methyl substitutions, has garnered interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates substitution at positions 2, 4, and 6. Key reactions include:

-

Mechanistic Insight : Chlorination with POCl₃ proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine group acts as a leaving group under acidic conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrimidine core:

-

Case Study : A Suzuki coupling with 2-isopropylphenyl boronic acid yielded analogues with IC₅₀ values <1 μM in enzyme inhibition assays .

Reduction Reactions

Reductive modifications target the amine or cyclopropyl groups:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, reflux | Primary amines | |

| Ring Hydrogenation | H₂, Pd/C, ethanol | Saturated pyrimidine derivatives |

-

Key Finding : LiAlH₄-mediated reduction of N-chloro intermediates achieves >85% yield in direct synthesis routes .

Oxidation Reactions

Controlled oxidation modifies the cyclopropyl or methyl groups:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Cyclopropane Oxidation | H₂O₂, acetic acid, 50°C | Cyclopropanol derivatives | |

| Methyl Group Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid analogues |

-

Challenges : Over-oxidation risks necessitate precise stoichiometric control.

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Cyclization | NaOH, reflux (3 h) | Quinazoline scaffolds | |

| Condensation | Aldehydes, HCl, ethanol | Imidazo[1,2-a]pyrimidines |

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

| Derivative | Biological Target | Activity (IC₅₀) | References |

|---|---|---|---|

| 4-Chloro-2-cyclopropyl-6-methylpyrimidine | USP1/UAF1 deubiquitinase | 1.1–1.9 μM | |

| N-Alkylated analogues | Cyclooxygenase (COX-2) | 19.45–28.39 μM |

This compound’s reactivity profile underscores its versatility in synthetic and medicinal chemistry. Further studies optimizing reaction conditions and exploring novel coupling strategies could expand its utility in drug discovery pipelines.

Applications De Recherche Scientifique

The biological activity of 2-Cyclopropyl-6-methylpyrimidin-4-amine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Key areas of application include:

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are critical in the inflammatory response.

- Inhibition Studies : The compound demonstrated an IC₅₀ value comparable to established anti-inflammatory drugs like celecoxib, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

In vitro studies have revealed that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for notable strains are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These findings indicate its potential for development as an antimicrobial agent, particularly against resistant strains.

Anticancer Properties

Preliminary studies suggest that this compound may also exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. Its mechanism of action appears to involve the modulation of signaling pathways critical for tumor growth.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Anti-inflammatory Efficacy : A study involving carrageenan-induced edema in rats demonstrated that administration of the compound significantly reduced paw swelling compared to control groups, supporting its anti-inflammatory properties.

- Antimicrobial Efficacy : In another study evaluating the compound against various bacterial strains, it exhibited effective bactericidal activity, particularly against resistant strains of Staphylococcus aureus, underscoring its potential as a therapeutic agent in infectious diseases.

- Anticancer Potential : Research into its effects on cancer cell lines indicated that the compound may inhibit cell proliferation through specific molecular interactions, warranting further investigation into its use as an anticancer therapy.

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Cyclopropyl-4,6-dimethylpyrimidine: Similar structure but with an additional methyl group.

2-Cyclopropyl-6-ethylpyrimidin-4-amine: Ethyl group instead of a methyl group.

2-Cyclopropyl-6-methylpyrimidin-4-ol: Hydroxyl group instead of an amine group.

Uniqueness

2-Cyclopropyl-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group contributes to its rigidity and potential for specific interactions with biological targets, making it a valuable compound in various research applications.

Activité Biologique

Overview

2-Cyclopropyl-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structural features, including a cyclopropyl group and a methyl substitution on the pyrimidine ring, contribute to its distinct chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response by regulating the production of prostaglandins. This inhibition can lead to reduced inflammation and pain.

Key Mechanisms:

- Inhibition of COX Enzymes : The compound reduces the production of pro-inflammatory mediators.

- Antimicrobial Activity : It has demonstrated potential against various bacterial strains by disrupting essential cellular functions .

Biological Activity Data

Research has documented various biological activities associated with this compound. Below is a summary of significant findings:

Case Studies

- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties, this compound was tested in vitro against COX-2, showing an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug. This suggests that it could be developed as a therapeutic agent for inflammatory diseases .

- Antimicrobial Activity : The compound was evaluated against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant bactericidal activity, which may be attributed to its ability to interfere with bacterial cell wall integrity .

- Cytotoxicity in Cancer Research : Preliminary studies on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The unique substitution pattern on the pyrimidine ring of this compound is critical for its biological activity. Variations in substituents can lead to changes in potency and selectivity for biological targets. For example:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-Cyclopropyl-4,6-dimethylpyrimidine | Additional methyl group | Potentially enhanced biological activity |

| 2-Cyclopropyl-6-ethylpyrimidin-4-amine | Ethyl group instead of methyl | Variations in solubility and reactivity |

| 2-Cyclopropyl-6-methylpyrimidin-4-ol | Hydroxyl group instead of amine | Different biological activity profile |

These variations provide insights into how modifications can optimize therapeutic effects or reduce side effects.

Propriétés

IUPAC Name |

2-cyclopropyl-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-5-4-7(9)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDUXMHSXQGCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.